Cas no 88805-70-3 (3-amino-1H-indazol-5-ol)

3-Amino-1H-indazol-5-ol is a heterocyclic organic compound featuring both amino and hydroxyl functional groups on an indazole scaffold. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The presence of reactive sites at the 3- and 5-positions allows for selective functionalization, enabling tailored modifications for target-specific derivatives. Its stable indazole core contributes to robust chemical stability, while the polar substituents enhance solubility in common organic solvents, facilitating further reactions. This compound is valued for its potential in medicinal chemistry, particularly in kinase inhibitor and anticancer agent synthesis.
3-amino-1H-indazol-5-ol structure
3-amino-1H-indazol-5-ol structure
Product Name:3-amino-1H-indazol-5-ol
CAS No:88805-70-3
MF:C7H7N3O
MW:149.149980783463
MDL:MFCD19213764
CID:1936229
PubChem ID:13206062
Update Time:2025-05-21

3-amino-1H-indazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazol-5-ol, 3-amino-
    • 3-amino-1H-indazol-5-ol
    • EN300-217524
    • 3-amino-5-hydroxyindazole
    • SCHEMBL10130802
    • 88805-70-3
    • starbld0036599
    • AKOS006349076
    • NGQYNCYYCZNOPO-UHFFFAOYSA-N
    • MDL: MFCD19213764
    • Inchi: 1S/C7H7N3O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H3,8,9,10)
    • InChI Key: NGQYNCYYCZNOPO-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C=1)C(N)=NN2

Computed Properties

  • Exact Mass: 149.058911855Da
  • Monoisotopic Mass: 149.058911855Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 74.9Ų

3-amino-1H-indazol-5-ol Pricemore >>

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Additional information on 3-amino-1H-indazol-5-ol

3-Amino-1H-lndazol-5-ol (CAS No. 88805-70-3): A Comprehensive Overview

3-Amino-1H-lndazol-5-ol, also known by its CAS registry number CAS No. 88805-70-3, is a biologically active compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Recent studies have further elucidated its potential applications in drug discovery and development.

The molecular structure of 3-amino-1H-lndazol-5-ol consists of an indazole ring system with an amino group at position 3 and a hydroxyl group at position 5. This unique arrangement of functional groups contributes to its chemical reactivity and biological interactions. The indazole moiety itself is a fused bicyclic structure comprising a benzene ring and an imidazole ring, which is a common feature in many bioactive molecules.

Recent research has focused on the synthesis and characterization of 3-amino-1H-lndazol-5-ol. One study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest that the compound could be a promising lead for developing treatments for Alzheimer's disease.

In addition to its enzymatic inhibitory properties, 3-amino-1H-lndazol-5-ol has also been investigated for its antioxidant activity. Experimental data indicate that the compound can scavenge free radicals effectively, making it a potential candidate for combating oxidative stress-related disorders such as cardiovascular diseases and diabetes.

The synthesis of 3-amino-CAS No. 88805703 involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these reactions to achieve higher yields and purities, which are critical for downstream biological testing.

In terms of pharmacokinetics, studies have shown that 3-amino-CAS No. 88805703 exhibits moderate solubility in physiological fluids and reasonable bioavailability when administered orally. These properties are essential for its potential use as an oral therapeutic agent.

Furthermore, recent advancements in computational chemistry have enabled researchers to perform molecular docking studies on CAS No. 88805703. These studies have provided insights into the compound's binding affinity towards various drug targets, such as G-protein coupled receptors (GPCRs) and kinases.

In conclusion, CAS No. 88805703, or 3-amino-CAS No. 88805703, represents a valuable molecule with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new aspects of its chemistry and biology, paving the way for its future use in drug development.

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